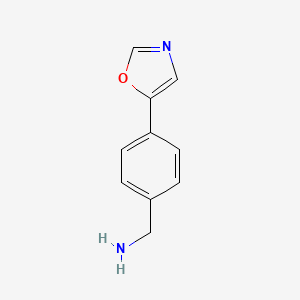

4-(5-Oxazolyl)benzylamine

Übersicht

Beschreibung

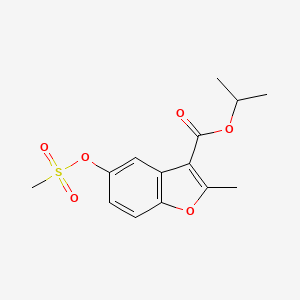

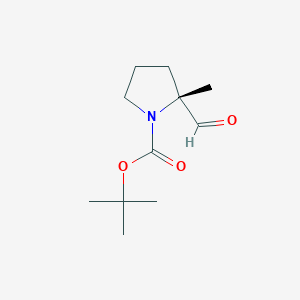

4-(5-Oxazolyl)benzylamine is a chemical compound with the molecular formula C10H10N2O and a molecular weight of 174.20 . It is used in scientific research and development .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES stringNCC1=CC=C(C2=CN=CO2)C=C1 . It contains a total of 24 bonds, including 14 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 primary amine (aliphatic), and 1 Oxazole .

Wissenschaftliche Forschungsanwendungen

Reaction Kinetics and Steric Effects

Betłakowska et al. (2002) explored the reaction kinetics of 4-benzylidene-2-methyl-5-oxazolone with various amines, including benzylamine, highlighting the influence of substituents on reaction rates. This study provides insight into the steric effects impacting the synthesis of oxazolyl derivatives, which are crucial for designing efficient synthetic pathways in pharmaceutical and organic chemistry (Betłakowska, Banecki, Czaplewski, Łankiewicz, & Wiczk, 2002).

Nonlinear Optical Properties

Murthy et al. (2010) synthesized and characterized new compounds for potential applications in photonics and electronics, focusing on the nonlinear optical properties of 4-substituted benzylidene-2-phenyl oxazol-5-ones. Their findings suggest that these compounds have significant potential in developing advanced materials for optical technologies (Murthy, Christopher, Prasad, Bisht, Ramanaih, Kalanoor, & Ali, 2010).

Antioxidant Properties

Kuş et al. (2017) investigated the antioxidant activity of new oxazole-5(4H)-one derivatives, revealing their potential as novel agents for managing oxidative stress-related conditions. Their research underscores the therapeutic applications of oxazolyl compounds in treating diseases where oxidative damage plays a critical role (Kuş, Uğurlu, Özdamar, & Can‐Eke, 2017).

Bioactive Small Molecules

Mavridis et al. (2020) synthesized oxazol-5(4H)-ones and their benzamides, assessing their bioactive potential, including anti-lipid peroxidation and inhibitory activities against lipoxygenase and proteolysis. Their study provides valuable insights into the design of small molecules with targeted biological activities, highlighting the versatility of oxazolyl compounds in drug discovery (Mavridis, Bermperoglou, Pontiki, & Hadjipavlou-Litina, 2020).

Molecular Electronics

Irfan et al. (2018) explored the structural, electro-optical, and charge transport properties of a specific oxazole derivative, demonstrating its potential as an electron transport material in organic light-emitting diodes and other electronic applications. This research contributes to the development of new materials for electronic devices, highlighting the importance of oxazolyl compounds in materials science (Irfan, Al‐Sehemi, Chaudhry, & Muhammad, 2018).

Safety and Hazards

4-(5-Oxazolyl)benzylamine is classified as Acute Tox. 3 Oral according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS), indicating that it is toxic if swallowed . Precautionary measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, and calling a POISON CENTER or doctor/physician immediately if swallowed .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[4-(1,3-oxazol-5-yl)phenyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-5-8-1-3-9(4-2-8)10-6-12-7-13-10/h1-4,6-7H,5,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDGPGIRXRWYDQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C2=CN=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonyl chloride](/img/structure/B2759471.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3-cyclobutyl-1,2-oxazole-5-carboxamide;hydrochloride](/img/structure/B2759476.png)

![N-(1-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl}piperidin-4-yl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2759477.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(1-phenylcyclobutyl)amino]acetamide](/img/structure/B2759486.png)